molecular formula C11H15F2NO2 B13072172 tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate

tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B13072172
M. Wt: 231.24 g/mol
InChI Key: PBGTWXQLLWNVIL-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, difluorine substituents at the 3-position, and an ethynyl group at the 4-position of the five-membered nitrogen heterocycle. This compound belongs to a class of fluorinated pyrrolidine derivatives widely utilized in medicinal chemistry and organic synthesis due to their conformational rigidity, metabolic stability, and suitability as intermediates for further functionalization. The tert-butyl carbamate group enhances solubility in organic solvents and facilitates deprotection under acidic conditions, while the ethynyl moiety enables click chemistry or cross-coupling reactions for bioconjugation or structural diversification.

While direct synthetic or spectroscopic data for this specific compound are absent in the provided evidence, structurally related analogs (e.g., tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate and tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate) suggest that the ethynyl group introduces steric and electronic effects distinct from other substituents. The difluorine atoms at the 3-position likely enforce a rigid ring conformation, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H15F2NO2

Molecular Weight

231.24 g/mol

IUPAC Name

tert-butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H15F2NO2/c1-5-8-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,8H,6-7H2,2-4H3

InChI Key

PBGTWXQLLWNVIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethynyl and difluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The difluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various fluorinated hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups provide useful properties for imaging and tracking within biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new therapeutics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and difluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, or changes in gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrrolidine/Piperidine Derivatives

Compound Name Substituents (Position) Backbone Key Functional Groups Reference
This compound Ethynyl (4), Difluoro (3) Pyrrolidine tert-butyl carbamate, ethynyl, F Target
tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate Benzyloxy (4), Difluoro (3) Pyrrolidine tert-butyl carbamate, benzyloxy, F
tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate None (4), Difluoro (3) Pyrrolidine tert-butyl carbamate, F
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate Amino (3), Hydroxy (4) Piperidine tert-butyl carbamate, NH₂, OH

Key Observations :

  • Ethynyl vs. Benzyloxy : The ethynyl group (sp-hybridized carbon) confers linear geometry and reactivity toward azide-alkyne cycloaddition, whereas the benzyloxy group (sp³ oxygen) enhances lipophilicity and participates in hydrogen-bonding interactions.
  • Piperidine vs. Pyrrolidine: Piperidine derivatives (e.g., trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate) exhibit larger ring sizes, altering steric and electronic environments for drug-receptor interactions.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Physical State Solubility (Inference) NMR Shifts (δ, ppm) Reference
This compound Not reported Moderate (organic solvents) Expected: ~2.5–3.5 (pyrrolidine CH₂), ~1.4 (tert-butyl)
tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate Solid (purity 95%) Low (non-polar solvents) Observed: 1.45 (tert-butyl, s), 4.34 (CH₂, bs)
tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate Solid High (THF, DCM) Not reported; similar to

Key Observations :

  • The ethynyl group may reduce solubility in polar solvents compared to benzyloxy derivatives due to increased hydrophobicity.
  • tert-Butyl protons in analogs resonate near δ 1.4–1.5 ppm, consistent across derivatives.

Research Findings and Implications

  • Conformational Analysis : Fluorine substituents in 3,3-difluoropyrrolidines enforce a rigid chair-like conformation, enhancing binding selectivity in medicinal chemistry applications.
  • Reactivity Trends: Ethynyl groups enable rapid bioconjugation, whereas benzyloxy groups require harsher deprotection conditions (e.g., hydrogenolysis).
  • Toxicity Considerations : tert-Butyl carbamate-protected compounds generally exhibit low acute toxicity but require proper handling due to respiratory and dermal exposure risks.

Biological Activity

tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate (CAS No. 2169140-27-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11_{11}H15_{15}F2_2N O2_2
  • Molecular Weight: 231.24 g/mol
  • Purity: Not specified
  • Storage Conditions: Not specified

Biological Activity Overview

The biological activity of this compound has been examined in various studies, focusing primarily on its effects in neurobiology and potential therapeutic applications.

The compound is believed to interact with several biological pathways:

  • Neuroprotective Effects: Preliminary studies suggest that it may have protective effects against neurotoxic agents, particularly in the context of neurodegenerative diseases.
  • Inhibition of Enzymatic Activity: Similar compounds have shown inhibition of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Neuroprotection Against Amyloid Beta

A study investigating compounds similar to this compound found that they could mitigate the cytotoxic effects of amyloid beta (Aβ) on astrocytes. The results indicated that these compounds could reduce inflammatory responses and oxidative stress markers associated with Aβ toxicity. Specifically:

  • Cell Viability Improvement: The presence of the compound improved cell viability in astrocyte cultures exposed to Aβ.
  • Cytokine Reduction: There was a noted decrease in pro-inflammatory cytokines such as TNFα and IL-6 when treated with related compounds .

Inhibition of Acetylcholinesterase

Research into similar pyrrolidine derivatives has shown that they can act as acetylcholinesterase inhibitors, which is significant for conditions like Alzheimer's disease:

  • IC50 Values: Compounds in this class have demonstrated IC50 values in the low nanomolar range for acetylcholinesterase inhibition, suggesting potent activity .

Comparative Analysis with Related Compounds

Compound NameCAS No.Molecular WeightActivity Description
This compound2169140-27-4231.24 g/molPotential neuroprotective effects
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate1400264-85-8253.24 g/molAcetylcholinesterase inhibition
M4 CompoundN/AN/AInhibits Aβ aggregation and protects astrocytes

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